

Spectroscopic Journey: A Comparative Analysis of Salicylic Acid and Aspirin

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Compound of Interest

Compound Name: *Methyl 3-amino-5-bromo-2-hydroxybenzoate*

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The synthesis of acetylsalicylic acid, commonly known as aspirin, from salicylic acid and acetic anhydride is a cornerstone of introductory organic chemistry. This guide provides an in-depth spectroscopic comparison of the starting material and the final product, offering researchers and scientists a clear illustration of the chemical transformation through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This analysis is crucial for confirming the successful synthesis and purity of the product.

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

Synthesis of Acetylsalicylic Acid (Aspirin)

This protocol outlines the synthesis of aspirin from salicylic acid and acetic anhydride.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Preparation: Place 2.0 grams of salicylic acid into a 125 mL Erlenmeyer flask.
- Reagent Addition: In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, followed by 5-10 drops of a strong acid catalyst such as concentrated sulfuric acid or 85% phosphoric acid.[\[5\]](#)[\[7\]](#)[\[8\]](#)
- Reaction: Gently swirl the flask to mix the reagents. Heat the flask in a warm water bath at approximately 70-80°C for about 15 minutes.[\[9\]](#)

- **Decomposition of Excess Acetic Anhydride:** Cautiously add 2 mL of distilled water to the warm mixture to decompose any unreacted acetic anhydride.[6]
- **Crystallization:** Add 20 mL of cold water to the flask and place it in an ice bath to facilitate the crystallization of aspirin.[6][8] If crystals do not form readily, scratching the inside of the flask with a glass stirring rod can induce crystallization.[5][8]
- **Isolation of Product:** Collect the solid product by vacuum filtration using a Büchner funnel.[5][6]
- **Washing:** Wash the crystals with a small amount of ice-cold water to remove any soluble impurities.
- **Drying:** Allow the crystals to air dry on the filter paper or in a desiccator to obtain the crude product.
- **Recrystallization (Optional but Recommended for Purity):** Dissolve the crude product in a minimum amount of a suitable solvent mixture (e.g., ethanol and water), then allow it to cool slowly to form purified crystals.

Spectroscopic Analysis

- **Infrared (IR) Spectroscopy:** An IR spectrum of the starting material (salicylic acid) and the product (aspirin) is obtained using an IR spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory.[10][11] The samples are analyzed over a wavenumber range of 4000-400 cm^{-1} . [2]
- **Nuclear Magnetic Resonance (^1H NMR) Spectroscopy:** ^1H NMR spectra are recorded for both salicylic acid and aspirin. A small amount of each sample is dissolved in a deuterated solvent (e.g., chloroform- d , CDCl_3) and analyzed in an NMR spectrometer.[1][12]
- **Mass Spectrometry (MS):** Mass spectra are obtained using a mass spectrometer, often with an electron ionization (EI) source, to determine the mass-to-charge ratio (m/z) of the molecular ions and their fragments.[13]

Data Presentation: A Spectroscopic Comparison

The following tables summarize the key spectroscopic data for salicylic acid and aspirin.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group	Salicylic Acid (cm ⁻¹)	Aspirin (cm ⁻¹)	Spectroscopic Change
O-H (Phenol)	~3200 (broad)	Absent	Disappearance of the broad phenol peak indicates the esterification of the hydroxyl group. [11] [14]
C=O (Carboxylic Acid)	~1654-1689	~1689	This peak remains, as the carboxylic acid functional group is present in both molecules. [10] [15]
C=O (Ester)	Absent	~1750	Appearance of a new strong peak confirms the formation of the ester group in aspirin. [10] [14]
C-O (Ester)	Absent	~1180	Appearance of this peak further supports the formation of the ester linkage.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in δ , ppm)

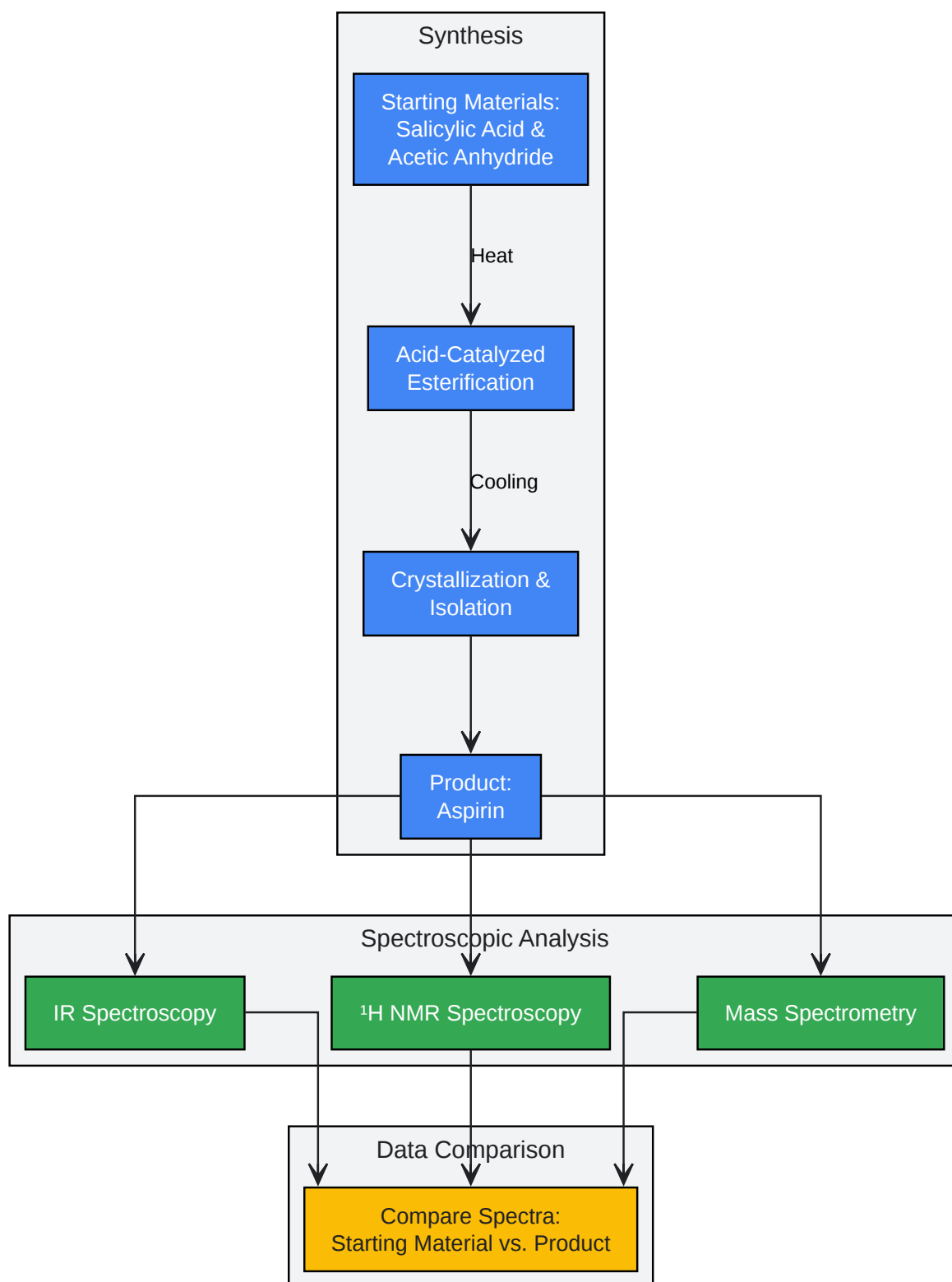
Proton Environment	Salicylic Acid (ppm)	Aspirin (ppm)	Spectroscopic Change
-COOH (Carboxylic Acid)	~10-12	~11	This acidic proton is present in both molecules, though its chemical shift can vary. [11]
-OH (Phenol)	~4-7	Absent	The disappearance of the phenolic proton signal is a key indicator of the reaction's success. [16]
Aromatic Protons	~6.8-8.0	~7.1-8.2	The chemical shifts of the aromatic protons are slightly altered due to the change in the substituent on the ring. [11] [17]
-CH ₃ (Acetyl Group)	Absent	~2.3	The appearance of a singlet peak around 2.3 ppm, integrating to three protons, confirms the presence of the acetyl group. [16] [17]

Table 3: Mass Spectrometry Data (m/z)

Ion	Salicylic Acid (m/z)	Aspirin (m/z)	Spectroscopic Change
Molecular Ion $[M]^+$	138	180	The molecular ion peak shifts from 138 to 180, corresponding to the addition of an acetyl group (C_2H_2O). [18][19]
$[M - H_2O]^+$	120	162	Loss of a water molecule from the carboxylic acid group.
$[M - C_2H_2O]^+$	N/A	138	A key fragment for aspirin, representing the loss of a ketene molecule from the ester, resulting in a peak at the m/z of salicylic acid.[13]
$[M - COOH]^+$	93	135	Loss of the carboxylic acid group as a radical.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and spectroscopic analysis of aspirin.



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Caption: Experimental workflow for aspirin synthesis and analysis.

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